molecular formula C17H18N2O4S B5727571 N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide

N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide

Cat. No.: B5727571
M. Wt: 346.4 g/mol
InChI Key: YLCCOSMNDSSUMG-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide is a sulfonamide-derived acetamide compound characterized by two distinct structural motifs:

  • Sulfonamide core: A para-substituted phenyl ring bearing an acetylsulfamoyl group (–SO₂NHCOCH₃).

Molecular Formula: C₁₈H₂₀N₂O₃S (inferred from structural analogs in and ).

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-3-5-14(6-4-12)11-17(21)18-15-7-9-16(10-8-15)24(22,23)19-13(2)20/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCCOSMNDSSUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-methylphenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide with structurally related sulfonamide-acetamide derivatives, focusing on substituents, physicochemical properties, and reported applications:

Compound Sulfonamide Substituent Acetamide Substituent Molecular Weight Key Properties/Applications Source
This compound (Target Compound) Acetylsulfamoyl (–SO₂NHCOCH₃) 4-Methylphenyl (–C₆H₄–CH₃) ~362.4 g/mol* High lipophilicity; potential enzyme inhibition Inferred
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl (–C₆H₄–OCH₃) Acetamide (–CH₂CONH₂) 320.37 g/mol Enhanced solubility due to methoxy group
N-(4-{[(4-Acetylphenyl)amino]sulfonyl}phenyl)acetamide 4-Acetylphenyl (–C₆H₄–COCH₃) Acetamide (–CH₂CONH₂) 375.41 g/mol Intermediate for heterocyclic synthesis
N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) Morpholino (–SO₂N(C₂H₄)₂O) p-Tolylamino (–NH–C₆H₄–CH₃) 429.49 g/mol Antiviral activity (COVID-19 inhibition candidate)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl (–SO₂CH₃) 4-Chloro-2-nitrophenyl 292.72 g/mol Crystallographic studies; sulfur heterocycle precursor

Notes:

  • Lipophilicity : The target compound’s 4-methylphenyl group increases lipophilicity compared to derivatives with polar substituents (e.g., methoxy or acetyl groups), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Biological Activity: Compounds with morpholinosulfonyl groups (e.g., 5k) exhibit antiviral properties, suggesting that the acetylsulfamoyl group in the target compound could be optimized for similar applications .
  • Synthetic Flexibility : The acetylated sulfonamide in the target compound allows for further derivatization, analogous to the methylsulfonyl group in , which is used to synthesize thiadiazole derivatives .

Research Findings and Implications

  • Structural Analysis: The acetylsulfamoyl group in the target compound is structurally distinct from morpholino or methylsulfonyl analogs, offering unique hydrogen-bonding capabilities that could improve target binding in enzyme inhibition .
  • Thermal Stability : Related sulfonamide-acetamides (e.g., 5k) have melting points ranging from 156–227°C, suggesting moderate thermal stability. The target compound’s melting point is expected to fall within this range .
  • Spectroscopic Data : FT-IR and NMR data for analogs (e.g., 5k: 1H-NMR δ 2.34 ppm for –CH₃, 7.25–7.65 ppm for aromatic protons) provide a benchmark for characterizing the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide
Reactant of Route 2
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N-[4-(acetylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide

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